2-Methyl-4-nitrophenol physicochemical properties
2-Methyl-4-nitrophenol physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrophenol
Abstract
2-Methyl-4-nitrophenol, also known as 4-nitro-o-cresol, is an aromatic organic compound with significant applications as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Its chemical behavior and utility are dictated by the interplay of its constituent functional groups: a hydroxyl, a methyl, and a nitro group attached to a benzene ring. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-nitrophenol, offering in-depth analysis and field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this versatile chemical intermediate.
Molecular Structure and Identification
The structural arrangement of functional groups in 2-Methyl-4-nitrophenol is fundamental to its chemical properties. The molecule consists of a phenol ring substituted with a methyl group at position 2 and a nitro group at position 4. This specific arrangement, particularly the electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group, governs its acidity, reactivity, and spectroscopic characteristics.
Key Identifiers:
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IUPAC Name: 2-Methyl-4-nitrophenol[1]
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Synonyms: 4-Nitro-o-cresol, p-Nitro-o-cresol, 2-Hydroxy-5-nitrotoluene[2][3]
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Appearance: Pale yellow to yellow-orange crystalline solid.[1][5]
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-4-nitrophenol is presented below. These values are critical for predicting its behavior in various chemical processes, from reaction kinetics to formulation and storage.
| Property | Value | Source(s) |
| Melting Point | 93-98 °C | [2][4][5][6] |
| Boiling Point | ~285-311 °C at 760 mmHg | [1][5][7] |
| Density | ~1.3 g/cm³ | [5][7] |
| pKa | 7.43 (Predicted) | [1][2] |
| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |
| Organic Solvent Solubility | Readily soluble in ethanol, acetone, and ether | [1] |
| Flash Point | ~143.1 °C | [5][7] |
In-Depth Analysis of Properties
Acidity and pKa
The acidity of 2-Methyl-4-nitrophenol is a defining characteristic. The hydroxyl group (-OH) is acidic, and its tendency to deprotonate is significantly influenced by the other substituents on the aromatic ring. The nitro group (-NO₂) at the para-position is a strong electron-withdrawing group, which stabilizes the resulting phenoxide anion through resonance. This delocalization of the negative charge increases the acidity of the phenol compared to unsubstituted phenol. Conversely, the methyl group (-CH₃) at the ortho-position is weakly electron-donating, which slightly counteracts this effect. The predicted pKa of approximately 7.43 reflects this electronic balance.[1][2]
Solubility Profile
The compound's solubility is dictated by its overall polarity. While the hydroxyl and nitro groups are polar and capable of hydrogen bonding, the benzene ring and methyl group contribute to its nonpolar character. This dual nature results in limited solubility in water.[1] However, it is readily soluble in common organic solvents like ethanol, acetone, and ether, which can effectively solvate both the polar and nonpolar portions of the molecule.[1] This solubility profile is crucial for selecting appropriate solvent systems for synthesis, purification, and analytical testing.
Spectroscopic Profile
The spectroscopic signature of 2-Methyl-4-nitrophenol is a direct consequence of its molecular structure and is essential for its identification and quantification.
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UV-Vis Spectroscopy: In solution, 2-Methyl-4-nitrophenol exhibits characteristic UV-Vis absorption peaks. The position of these peaks is pH-dependent due to the protonation state of the phenolic hydroxyl group. In acidic or neutral solutions, the compound is protonated, while in basic solutions, it deprotonates to form the yellow-colored 2-methyl-4-nitrophenolate ion, which shows a strong absorbance maximum around 400-405 nm.[8][9] This property is the basis for the spectrophotometric determination of its pKa.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methyl group, and strong asymmetric and symmetric N-O stretches for the nitro group.[10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the carbon-hydrogen framework of the molecule, showing distinct signals for the aromatic protons, the methyl protons, and the aromatic carbons, with chemical shifts influenced by the electronic effects of the substituents.[1]
Experimental Workflows and Protocols
The following section details standardized protocols for the characterization of 2-Methyl-4-nitrophenol, designed to ensure data integrity and reproducibility.
General Characterization Workflow
The diagram below outlines a logical workflow for the comprehensive physicochemical characterization of a supplied sample of 2-Methyl-4-nitrophenol.
Caption: General workflow for the physicochemical characterization of 2-Methyl-4-nitrophenol.
Protocol: Spectrophotometric Determination of pKa
This protocol leverages the pH-dependent shift in the UV-Vis absorption spectrum of 2-Methyl-4-nitrophenol to determine its acid dissociation constant (pKa).
Principle: The absorbance of a solution of 2-Methyl-4-nitrophenol is measured at a wavelength where the protonated (HA) and deprotonated (A⁻) forms have significantly different molar absorptivities (e.g., ~405 nm). By measuring the absorbance across a range of pH values, the Henderson-Hasselbalch equation can be used to calculate the pKa.
Materials:
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2-Methyl-4-nitrophenol sample
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Calibrated pH meter
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UV-Vis spectrophotometer
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Buffer solutions (pH range 6.0 - 9.0)
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0.1 M HCl and 0.1 M NaOH for pH adjustment
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Volumetric flasks and pipettes
Procedure:
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Prepare Stock Solution: Accurately prepare a stock solution of 2-Methyl-4-nitrophenol in a suitable solvent (e.g., 10% ethanol in water to ensure solubility).
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Prepare Sample Series: Create a series of solutions in volumetric flasks, each containing an identical aliquot of the stock solution. Add different buffer solutions or adjust the pH of each solution using HCl and NaOH to span a range from approximately pH 6 to pH 9.
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Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the phenolate ion (~405 nm). Use a solution at the lowest pH as the blank.
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Measure Absorbance: Measure the absorbance of each prepared solution at the selected wavelength.
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Measure pH: Accurately measure the final pH of each solution whose absorbance was recorded.
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Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. Alternatively, use the equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the maximum absorbance (basic form), and A_min is the minimum absorbance (acidic form).
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